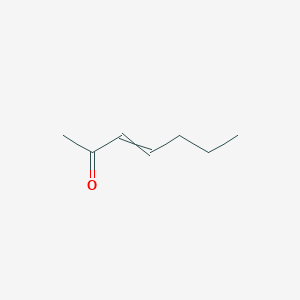
4-Benzoylbenzoic acid
Vue d'ensemble
Description
4-Benzoylbenzoic acid is a benzophenone derivative . It can undergo hydrogenolysis to 4-benzylbenzoic acid . Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to UV irradiation .
Synthesis Analysis
4-Benzoylbenzoic acid is a benzophenone-based photoreactive reagent shown to be useful for synthesizing photoreactive peptides and oligonucleotides .Molecular Structure Analysis
The molecular formula of 4-Benzoylbenzoic acid is C14H10O3 . Its average mass is 226.227 Da and its monoisotopic mass is 226.062988 Da .Chemical Reactions Analysis
The absorption spectra of 4-Benzoylbenzoic acid, a widely used photosensitizer and a common proxy of environmentally relevant chromophores, can be investigated using UV-Vis spectroscopy, 1H-NMR spectroscopy, quantum chemical calculations, and molecular dynamics simulations .Physical And Chemical Properties Analysis
4-Benzoylbenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 415.7±28.0 °C at 760 mmHg, and a flash point of 219.3±20.5 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Pesticide Degradation
4-Benzoylbenzoic acid: has been utilized in the development of functional textiles with environmental applications. When incorporated into cotton fabrics and exposed to UV irradiation, it exhibits the ability to degrade pesticides . This application is particularly significant in agricultural sectors where pesticide management is crucial for environmental sustainability.
Luminescent Material Synthesis
This compound serves as a ligand in the synthesis of novel Tb(III) ternary complexes which exhibit luminescent properties . Such materials are valuable in the creation of new types of LEDs and display technologies, as well as in bioimaging where luminescent markers are essential.
Organic Photosensitizer
4-Benzoylbenzoic acid: is a widely used photosensitizer that plays a pivotal role in daytime aqueous phase chemistry within environmental processes . Its optical properties, influenced by pH-dependent speciation, are critical for understanding its behavior as an organic chromophore in various environmental contexts.
Organic Synthesis Intermediate
As a benzophenone derivative, 4-Benzoylbenzoic acid can undergo hydrogenolysis to form 4-benzylbenzoic acid . This reaction is a fundamental step in the synthesis of various organic compounds, serving as an intermediate in the production of more complex molecules.
Mécanisme D'action
Target of Action
It is known to interact with certain enzymes such as ache (acetylcholinesterase), bche (butyrylcholinesterase), and ces1 (carboxylesterase 1) . These enzymes play crucial roles in various biological processes, including neurotransmission and drug metabolism.
Mode of Action
It is known to be a benzophenone derivative . Benzophenone derivatives are known for their ability to absorb ultraviolet light, which can lead to various chemical reactions. This property is often utilized in the field of photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species that can damage targeted cells .
Biochemical Pathways
Given its interactions with enzymes like ache, bche, and ces1 , it can be inferred that it may influence cholinergic neurotransmission and the metabolism of various drugs and xenobiotics.
Pharmacokinetics
Its solubility in water, which can impact its bioavailability, has been noted .
Result of Action
It has been noted that cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to uv irradiation . This suggests that it may have potential applications in environmental remediation.
Action Environment
The action of 4-Benzoylbenzoic acid can be influenced by environmental factors such as light and pH. For instance, its ability to degrade pesticides when incorporated into cotton fabrics is activated by UV irradiation . Additionally, the speciation and optical properties of 4-Benzoylbenzoic acid have been found to be pH-dependent .
Safety and Hazards
4-Benzoylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers The paper “pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid” provides a comprehensive analysis of the absorption spectra of 4-Benzoylbenzoic acid . The study combined UV-Vis spectroscopy, 1H-NMR spectroscopy, quantum chemical calculations, and molecular dynamics simulations to investigate the absorption spectra of 4-Benzoylbenzoic acid .
Propriétés
IUPAC Name |
4-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQUPKAISSPFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209996 | |
| Record name | 4-Benzoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylbenzoic acid | |
CAS RN |
611-95-0 | |
| Record name | 4-Benzoylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)










